4-Borono-2-(cyclopropylmethoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Borono-2-(cyclopropylmethoxy)benzoic acid is a boronic acid derivative with the molecular formula C11H13BO5 and a molecular weight of 236.03 g/mol . This compound is characterized by the presence of a boronic acid group and a cyclopropylmethoxy substituent on a benzoic acid core. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the borylation of a suitable precursor, such as 2-(cyclopropylmethoxy)benzoic acid, using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of 4-Borono-2-(cyclopropylmethoxy)benzoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-Borono-2-(cyclopropylmethoxy)benzoic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Substitution: The cyclopropylmethoxy group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the cyclopropylmethoxy group.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Phenols: Resulting from the oxidation of the boronic acid group.
Substituted Benzoic Acids: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Borono-2-(cyclopropylmethoxy)benzoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Borono-2-(cyclopropylmethoxy)benzoic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
4-Borono-2-(cyclopropylmethoxy)benzoic acid can be compared with other boronic acid derivatives, such as:
4-Boronobenzoic Acid: Lacks the cyclopropylmethoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Methoxycarbonylphenylboronic Acid: Contains a methoxycarbonyl group instead of a cyclopropylmethoxy group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of the boronic acid group and the cyclopropylmethoxy substituent, which can provide distinct reactivity and selectivity in various chemical reactions .
Eigenschaften
Molekularformel |
C11H13BO5 |
---|---|
Molekulargewicht |
236.03 g/mol |
IUPAC-Name |
4-borono-2-(cyclopropylmethoxy)benzoic acid |
InChI |
InChI=1S/C11H13BO5/c13-11(14)9-4-3-8(12(15)16)5-10(9)17-6-7-1-2-7/h3-5,7,15-16H,1-2,6H2,(H,13,14) |
InChI-Schlüssel |
WVAOMALJWPGCOQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)C(=O)O)OCC2CC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.